Superior Catalytic Efficiency for Human NUDT16 (Inosine Diphosphatase) Relative to 29 Tested Nucleotides
The human NUDT16 enzyme, a (deoxy)inosine diphosphatase, exhibits its highest catalytic efficiency (kcat/Km) with inosine-5′-diphosphate (IDP) as substrate. Among 29 nucleotides examined, IDP and dIDP displayed the highest kcat/Km values, outperforming other purine nucleoside diphosphates including GDP, ITP, and XDP [1]. This establishes IDP as the preferred substrate for this enzyme class.
| Evidence Dimension | Catalytic efficiency (kcat/Km) ranking |
|---|---|
| Target Compound Data | Highest kcat/Km among 29 nucleotides tested |
| Comparator Or Baseline | GDP, dGDP, ITP, dITP, XDP (all lower kcat/Km) |
| Quantified Difference | IDP and dIDP rank highest; other substrates show lower catalytic efficiency |
| Conditions | Recombinant human NUDT16 expressed in E. coli, purified to homogeneity; assayed with 29 nucleotides |
Why This Matters
For assays requiring NUDT16 activity measurement or inhibitor screening, IDP is the optimal substrate to ensure maximal signal and sensitivity.
- [1] Iyama, T., Abolhassani, N., Tsuchimoto, D., Nonaka, M., & Nakabeppu, Y. (2010). NUDT16 is a (deoxy)inosine diphosphatase, and its deficiency induces accumulation of single-strand breaks in nuclear DNA and growth arrest. Nucleic Acids Research, 38(14), 4834–4843. https://doi.org/10.1093/nar/gkq249 View Source
